molecular formula C24H28N2O4S2 B1676393 Methiothepin maleate CAS No. 19728-88-2

Methiothepin maleate

Cat. No. B1676393
CAS RN: 19728-88-2
M. Wt: 472.6 g/mol
InChI Key: GEZNFWLEZPDMLH-BTJKTKAUSA-N
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Description

Methiothepin maleate, also known as Metitepine maleate, is a potent and non-selective 5-HT2 receptor antagonist . It has a high affinity for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT1D, 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 .


Molecular Structure Analysis

The molecular formula of Methiothepin maleate is C24H28N2O4S2 . Its molecular weight is 472.62 .


Chemical Reactions Analysis

Methiothepin maleate is a potent antagonist of various serotonin (5-HT) receptors . It exhibits high affinity at 5-HT2A, 5HT2B, and 5HT2C .


Physical And Chemical Properties Analysis

Methiothepin maleate is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO, and 0.5 mg/ml in ethanol .

Scientific Research Applications

Neuropharmacological Effects

Methiothepin Maleate has been studied for its antagonistic effects on 5-hydroxytryptamine (5-HT) receptors in the central nervous system (CNS). Research has shown that it can influence neuropharmacological activities, like increasing drug-induced spikes, antagonizing the inhibitory action of certain compounds on spikes, and inducing spikes in untreated animals. This is indicative of its significant role in neurotransmitter regulation within the CNS (Monachon et al., 2004).

Reproductive Behavior in Animals

Methiothepin Maleate has been explored for its effects on reproductive behavior, particularly in freshwater snails. It's been found to prevent egg laying in a dose-dependent manner and induce penile erection, indicating its potential as a target for snail control strategies (Muschamp & Fong, 2001).

Gastrointestinal Effects

Research has indicated that Methiothepin can attenuate gastric secretion and motility effects stimulated by vagal stimulants. It highlights its inhibitory actions at the dorsal vagal complex, suggesting potential applications in managing gastrointestinal functions (Varanasi et al., 2002).

Enhancing Chemotherapy Efficacy

A study conducted in 2021 found that Methiothepin can inhibit doxorubicin efflux and enhance the cytotoxicity of certain chemotherapy drugs in melanoma cells. This indicates its potential use in overcoming resistance in cancer treatments (Durand et al., 2021).

Effects on Ovarian Cancer Cells

Methiothepin has been shown to suppress the viability of ovarian cancer cells, induce apoptosis, and interfere with vascular development. This suggests its potential as a novel therapeutic agent for ovarian cancer treatment (Lee et al., 2020).

Influence on Hemolymph Composition in Mosquitoes

Studies on Aedes aegypti larvae have explored Methiothepin's role in regulating hemolymph composition. It affects osmotic pressure, sodium concentrations, and pH, highlighting its impact on physiological processes in insects (Clark et al., 2009).

Effect on Urethral Continence Reflex

Research has shown that Methiothepin can influence the neurally evoked urethral continence reflex, suggesting its potential application in managing conditions like stress urinary incontinence (Miyazato et al., 2008).

Impact on Learning and Memory in Snails

Methiothepin has been used to study the effects of serotonin receptor antagonism on learning and memory processes in snails, providing insights into the molecular mechanisms underlying these cognitive functions (Andrianov et al., 2018).

Role in Apoptosis of Prostate Cancer Cells

A 2020 study found that Methiothepin Maleate induces apoptosis in prostate cancer cells by mediating oxidative stress and mitochondrial dysfunction, highlighting its potential in cancer therapy (Yang et al., 2020).

Safety And Hazards

Methiothepin maleate is toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Methiothepin maleate has been shown to increase the efficacy of chemotherapy against resistant melanoma cells . It has been reported to overcome the resistance of BRAF V600E melanoma cells by enhancing the cytotoxicity of vemurafenib and trametinib . This suggests that Methiothepin maleate could potentially be used in the treatment of resistant melanoma cells .

properties

IUPAC Name

(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDBEHWZGDSFHR-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042630
Record name Methiothepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methiothepin maleate

CAS RN

19728-88-2, 20229-30-5
Record name Methiothepin maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19728-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metitepine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METITEPINE MALEATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methiothepin maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METITEPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
MA Monachon, WP Burkard, M Jalfre… - … archives of pharmacology, 1972 - Springer
Methiothepin (1-[10,11-dihydro-8-(methylthio)dibenzo[b,f] thiepin-10-yl]-4-methylpiperazine maleate), a representative of a new class of neuroleptics, is shown to be an antagonist of 5-…
Number of citations: 151 link.springer.com
NV Watson, D Penava, LA Eckel, CH Vanderwolf - Brain research, 1992 - Elsevier
… The drugs used included: scopolamine hydrobromide (Sigma Chemical Co.); methiothepin maleate (Hoffman-LaRoche); haloperidol (McNeil Labs.); ritanserin: ketanserin tartrate (…
Number of citations: 26 www.sciencedirect.com
N Durand, M Simsir, L Signetti, F Labbal, R Ballotti… - Molecules, 2021 - mdpi.com
We previously reported that methiothepin, a small molecule known as a nonselective serotonin 5-HT receptor antagonist, inhibited the doxorubicin efflux activity of the Hedgehog …
Number of citations: 9 www.mdpi.com
AM Gardier, S Kaakkola, A Erfurth, RJ Wurtman - Brain research, 1992 - Elsevier
… When the effect of methloth~pin on K '.evoked release of semtonin was to he examined, 20 gM methiothepin maleate dissolved in the bufl'~r was first perfuscd alone through the dialysis …
Number of citations: 35 www.sciencedirect.com
M Miyazato, Y Kaiho, I Kamo… - American Journal …, 2008 - journals.physiology.org
… However, in the present study intrathecal application of methiothepin maleate alone did not affect the sneeze-induced urethral responses or suppress the duloxetine (iv)-induced …
Number of citations: 60 journals.physiology.org
M Stylianou, E Kulesskiy, JP Lopes… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… Moreover, we identified the antipsychotic drug methiothepin maleate, which only very recently has been identified in a repurposing screen for anticryptococcal agents (25). We used the …
Number of citations: 76 journals.asm.org
RC Hatch - Pharmacological Research Communications, 1973 - Elsevier
… Group 2 dogs received 0.3 mg/kg methiothepin maleate dissolved in warm 30% v/v propylene glycol in distilled water. ! This dose was selected as 7~w dose in the experiment because …
Number of citations: 4 www.sciencedirect.com
MS Hudecki, CM Pollina, AK Bhargava… - Archives of …, 1980 - jamanetwork.com
… injections of the antiserotoninergic drugsp-chlorophenylalanine hydrochloride, fluoxetine hydrochloride, ergonovine maleate, nortriptyline hydrochloride, methiothepin maleate, and …
Number of citations: 12 jamanetwork.com
MS Abramova, VL Nistratova, AA Moskvitin… - Neuroscience and …, 2006 - Springer
… Serotonin (5-HT HCl) and the 5-HT1 receptor antagonist methiothepin maleate (sigma) were added to the chamber containing the juxtaglottal neural ring with a microsyringe 30–50 min …
Number of citations: 13 link.springer.com
DM LAWSON, RR GALA - Endocrinology, 1975 - academic.oup.com
… Drugs and doses are as follows: (a) methiothepin maleate; solid bars, 5 mg/kg; stippled bars, 10 mg/kg; cross-hatched bars, 25 mg/kg; open bars, 95% ethanol vehicle 0.15 ml; (b) …
Number of citations: 174 academic.oup.com

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